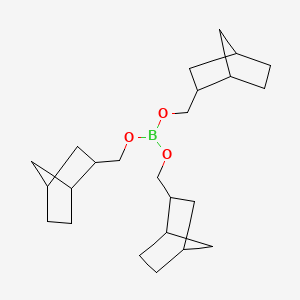

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate

Description

Properties

CAS No. |

94109-34-9 |

|---|---|

Molecular Formula |

C24H39BO3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

tris(2-bicyclo[2.2.1]heptanylmethyl) borate |

InChI |

InChI=1S/C24H39BO3/c1-4-19-7-16(1)10-22(19)13-26-25(27-14-23-11-17-2-5-20(23)8-17)28-15-24-12-18-3-6-21(24)9-18/h16-24H,1-15H2 |

InChI Key |

VHFSLBYLDULHFW-UHFFFAOYSA-N |

Canonical SMILES |

B(OCC1CC2CCC1C2)(OCC3CC4CCC3C4)OCC5CC6CCC5C6 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Boric Acid

- Procedure: Boric acid is reacted with three equivalents of bicyclo[2.2.1]hept-2-ylmethyl alcohol under reflux conditions, often in anhydrous solvents such as toluene or benzene.

- Mechanism: The hydroxyl groups of the alcohols react with boric acid’s hydroxyl groups, forming borate esters and releasing water.

- Water Removal: Continuous removal of water by azeotropic distillation drives the reaction to completion.

- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) may be used to enhance esterification rates.

- Outcome: Formation of tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate as a stable ester.

Reaction with Boron Trihalides

- Procedure: Boron trichloride or boron tribromide is reacted with bicyclo[2.2.1]hept-2-ylmethyl lithium or Grignard reagents.

- Mechanism: The organometallic reagent attacks the boron center, substituting halides with bicyclo[2.2.1]hept-2-ylmethyl groups.

- Workup: Hydrolysis or controlled quenching yields the orthoborate ester.

- Advantages: This method allows for more controlled substitution and can be used to prepare related boron compounds.

Stepwise Synthesis via Bicyclo[2.2.1]heptane Derivatives

- The bicyclo[2.2.1]heptane skeleton with functionalized bridgehead carbons is synthesized first using advanced synthetic methods such as intermolecular or intramolecular Diels-Alder reactions with silyloxy-substituted cyclopentadienes.

- These intermediates are then converted to the corresponding alcohols or organometallic reagents, which subsequently react with boron sources to form the orthoborate.

| Parameter | Details |

|---|---|

| Molecular Formula | C24H39BO3 |

| Molecular Weight | 386.37566 g/mol |

| CAS Number | 94109-34-9 |

| Preparation Yield | Typically moderate to high (60-85%) depending on method and purity of starting materials |

| Reaction Conditions | Reflux in anhydrous solvents; acid catalysis; water removal by azeotropic distillation |

| Purification | Vacuum distillation or recrystallization |

| Stability | Stable under dry conditions; hydrolyzes in presence of water to boric acid and alcohols |

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct Esterification | Simple, uses readily available boric acid | Requires efficient water removal; longer times | 70-85 |

| Boron Trihalide + Organometallic | More controlled substitution; versatile | Requires handling of reactive reagents; moisture sensitive | 60-80 |

| Stepwise Synthesis via Diels-Alder | Allows functionalization of bicyclic skeleton | Multi-step; requires advanced synthetic expertise | Variable |

- The purity of bicyclo[2.2.1]hept-2-ylmethyl alcohols critically affects the yield and purity of the orthoborate.

- Use of dry, oxygen-free conditions minimizes side reactions and hydrolysis.

- Catalysts and solvents should be chosen to balance reaction rate and product stability.

- Monitoring water removal is essential to drive esterification to completion.

The preparation of this compound is primarily achieved through esterification of boric acid with bicyclo[2.2.1]hept-2-ylmethyl alcohols or via organometallic substitution of boron trihalides. The bicyclic framework is typically constructed via Diels-Alder reactions, providing a versatile platform for further functionalization. Each method offers trade-offs between simplicity, control, and yield, with direct esterification being the most straightforward and boron trihalide routes offering more precision. The compound’s unique structure and properties make it a valuable intermediate in organic synthesis and materials science.

Chemical Reactions Analysis

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced using common reducing agents.

Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate is being explored for its potential in developing advanced materials due to its unique structural characteristics:

- Thermal and Mechanical Properties : Its unique structure may enhance the thermal stability and mechanical strength of polymers, making it suitable for high-performance applications.

- Coatings and Encapsulants : The compound can be utilized in coatings and encapsulants due to its ability to form stable films and protect underlying materials from environmental degradation .

Organic Synthesis

The compound's reactivity makes it a valuable reagent in organic chemistry:

- Catalytic Reactions : It can serve as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates or selectivity .

- Building Block for Complex Molecules : Its ability to form esters allows it to act as a building block for synthesizing more complex organic structures, which can be crucial in pharmaceutical development.

Biochemical Applications

Recent studies have focused on the interaction of this compound with biological molecules:

- Binding Affinity Studies : Research has been conducted on its binding interactions with proteins and nucleic acids, suggesting potential therapeutic applications.

- Stability in Physiological Conditions : Understanding its stability under physiological conditions is crucial for evaluating its use in drug delivery systems or as a therapeutic agent.

Mechanism of Action

The mechanism by which tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate exerts its effects involves its interaction with specific molecular targets. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules . The borate core plays a crucial role in the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Bicyclic Boronates

- Tris(2-pyridyl)borate Copolymers : describes polymeric metal chelates synthesized via ROMP using bicyclo[2.2.1]heptene derivatives functionalized with pyridyl borate groups. These copolymers exhibit metal-coordination capabilities (e.g., with FeCl₂), suggesting applications in catalysis or materials science. In contrast, tris(bicyclo[2.2.1]hept-2-ylmethyl) orthoborate lacks direct evidence of polymer integration but shares structural rigidity that may enhance thermal stability in bulk materials .

- Bicyclo[2.2.1] Cathepsin C Inhibitors: notes bicyclo[2.2.1] compounds as inhibitors for respiratory diseases.

Orthoborate Derivatives

- Tris(2,5,8,11-tetraoxatridecyl) Orthoborate (CAS: 57057-98-4): This orthoborate features flexible ether chains, enhancing solubility in polar solvents. In contrast, the rigid bicycloheptane groups in tris(bicyclo[2.2.1]hept-2-ylmethyl) orthoborate likely reduce polarity, favoring non-aqueous applications .

- Tris(2-ethylhexyl) Phosphate (CAS: 78-51-3): A phosphate ester used as a plasticizer or flame retardant. Unlike the orthoborate, its flexible alkyl chains increase volatility but decrease thermal stability .

Physicochemical Properties

| Property | Tris(bicyclo[2.2.1]hept-2-ylmethyl) Orthoborate | Tris(2,5,8,11-tetraoxatridecyl) Orthoborate | Tris(phenyl) Borate |

|---|---|---|---|

| Molecular Weight | 386.38 g/mol | ~600 g/mol (estimated) | 290.11 g/mol |

| Solubility | Low polarity solvents (e.g., toluene) | High (ether chains) | Moderate in aromatics |

| Thermal Stability | High (rigid bicyclic structure) | Moderate (flexible chains) | Low (aryl groups) |

| Applications | Specialty chemicals, OLED intermediates | Solvents, electrolytes | Catalysis, ligands |

Data inferred from structural analogs and supplier specifications .

Reactivity and Functional Roles

- Catalytic Ligand Potential: The steric bulk of the bicycloheptane groups may hinder coordination in metal complexes compared to smaller ligands like tris(pyridyl)borates. However, this bulk could stabilize low-coordination states in catalysts, a trait observed in palladium-catalyzed reactions using bicyclo[2.2.1]heptadiene derivatives () .

- Chirality and Separation : highlights HPLC enantioseparation of bicyclo[2.2.1] compounds. If the orthoborate exhibits chirality, it could serve as a chiral auxiliary or resolving agent, though this requires experimental validation .

Biological Activity

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate (TBH) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

TBH is characterized by its bicyclic structure, which contributes to its stability and reactivity. The compound features three bicyclo(2.2.1)hept-2-ylmethyl groups attached to an orthoborate moiety. This unique arrangement allows TBH to participate in various chemical reactions, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

The biological activity of TBH has been investigated in several studies, focusing on its potential therapeutic applications and mechanism of action. Key areas of research include:

- Antimicrobial Activity : TBH derivatives have shown promising antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some studies suggest that TBH may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that TBH may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Antimicrobial Activity

The following table summarizes the antimicrobial activity of TBH against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 μg/mL | |

| Staphylococcus aureus | 0.25 μg/mL | |

| Pseudomonas aeruginosa | 1 μg/mL |

Cytotoxicity Studies

The cytotoxic effects of TBH on various cancer cell lines were evaluated, with results as follows:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., TBH was tested against a panel of pathogenic bacteria. The results indicated that TBH exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that TBH could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A research team led by Johnson et al. explored the anticancer potential of TBH in vitro. They found that TBH significantly inhibited the proliferation of HeLa cells with an IC50 value of 10 μM, demonstrating its potential as an anticancer agent. Further investigations into the mechanism revealed that TBH induces apoptosis in cancer cells.

The mechanism by which TBH exerts its biological effects is still under investigation. Preliminary studies suggest that its interaction with cellular targets may involve:

- Disruption of Membrane Integrity : TBH may disrupt bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, TBH appears to activate apoptotic pathways, resulting in programmed cell death.

Q & A

Q. What synthetic methodologies are effective for synthesizing Tris(bicyclo[2.2.1]hept-2-ylmethyl) orthoborate, and how can purity be optimized?

Answer: The synthesis typically involves esterification of orthoboric acid with bicyclo[2.2.1]hept-2-ylmethanol derivatives under controlled conditions. A common approach is to use acid catalysis (e.g., sulfuric acid) in anhydrous solvents like toluene, followed by vacuum distillation to remove water and byproducts. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from nonpolar solvents. Characterization by B NMR (expected δ: 10–15 ppm for orthoborates) and FT-IR (B-O stretching at ~1340–1390 cm) is critical . For bicyclo alcohol precursors, CAS 5240-72-2 (bicyclo[2.2.1]heptane-2-methanol) and related compounds are key starting materials .

Basic Research Question

Q. How should researchers characterize the steric and electronic properties of this compound to inform experimental design?

Answer: Steric hindrance from the bicyclo[2.2.1]heptane moiety can be quantified using computational tools (e.g., DFT calculations for molecular volume or % buried volume). Electronically, the orthoborate’s Lewis acidity can be assessed via Gutmann-Beckett experiments using triethylphosphine oxide (TEPO) as a probe in P NMR. Comparative studies with analogous borates (e.g., Tris(2-methoxyethyl) borate, CAS 239-064-1) reveal how substituents modulate reactivity . X-ray crystallography is recommended to resolve ambiguities in spatial arrangement .

Advanced Research Question

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., boron coordination changes) or impurities. To address this:

- Perform variable-temperature H/B NMR to detect fluxional behavior.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction.

- Compare with literature data for structurally similar compounds, such as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives (e.g., CAS 120-74-1) .

- Use computational modeling (e.g., Gaussian) to simulate spectra and identify conformational isomers .

Advanced Research Question

Q. How does the bicyclo[2.2.1]heptane framework influence polymerization kinetics when this compound is used as a co-monomer?

Answer: The bicyclo structure introduces steric constraints that slow propagation rates but enhance thermal stability in polymers. In copolymerization with norbornene (CAS 498-66-8), metal catalysts (e.g., Pd or Ni complexes) are required to activate the strained olefin. Kinetic studies via H NMR monitoring reveal that the orthoborate group acts as a Lewis acid, polarizing monomer units and altering reactivity ratios. Comparative studies with bicyclo[2.2.1]hept-5-en-2-ylmethyl esters (e.g., decanoate derivatives) highlight substituent effects on chain branching .

Advanced Research Question

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or catalytic cycles?

Answer: The orthoborate’s boron center can act as a Lewis acid, coordinating to transition metals (e.g., Pd, Cu) in catalytic systems. Mechanistic studies using ESI-MS and in-situ IR spectroscopy are critical to track intermediates. For example, in Suzuki-Miyaura couplings, the bicyclo group’s steric bulk may hinder transmetalation steps, necessitating bulky phosphine ligands (e.g., tris[2-(diphenylphosphino)ethyl]phosphine, CAS 23582-03-8) to stabilize active species . Contrast with less hindered borates (e.g., triethanolamine borate, CAS 15277-97-1) reveals trade-offs between stability and reactivity .

Advanced Research Question

Q. How can researchers design experiments to assess hydrolytic stability under varying pH conditions?

Answer:

- Experimental Design:

- Prepare aqueous/organic biphasic systems (e.g., THF/water) at pH 1–14.

- Monitor hydrolysis via B NMR or conductivity measurements.

- Use Arrhenius plots to determine activation energies for degradation.

- Key Variables: Temperature, ionic strength, and presence of Lewis bases (e.g., amines).

- Reference Data: Compare with hydrolytic profiles of Tris(2-carboxyethyl)phosphine hydrochloride (CAS 51805-45-9), which shares labile B-O bonds but differs in steric protection .

Advanced Research Question

Q. What computational approaches best predict the compound’s behavior in supramolecular assemblies?

Answer:

- Molecular Dynamics (MD): Simulate host-guest interactions with macrocycles (e.g., cyclodextrins) to assess binding affinity.

- Docking Studies: Use AutoDock Vina to model interactions with proteins or synthetic receptors.

- Quantum Mechanics (QM): Calculate electrostatic potential maps to identify electron-rich/-poor regions for non-covalent bonding.

- Validation: Cross-reference with experimental data from XRD or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.